4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound features an azepane ring, a carbonyl group, and a methyl group attached to the pyrazole ring. The molecular formula of this compound is , and it has a molecular weight of 220.27 g/mol. The compound's unique structure positions it as a potential candidate for various biological and chemical applications.
The chemical reactivity of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine can be explored through various synthetic pathways:
These reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used.
Compounds containing pyrazole moieties, including 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine, have been associated with diverse biological activities. Research indicates that pyrazoles exhibit:
These properties make 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine a compound of interest in medicinal chemistry.
The synthesis of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine typically involves several key steps:
Optimization of reaction conditions and purification techniques such as recrystallization or chromatography are crucial for enhancing yield and purity.
The potential applications of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine span various fields:
Understanding the interactions of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine with biological targets is essential for elucidating its mechanism of action. Interaction studies focus on:
Such studies are vital for assessing pharmacological properties and optimizing applications in medicinal chemistry.
Several compounds share structural features with 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine, each exhibiting unique characteristics:
| Compound Name | Key Features |
|---|---|
| 4-(azepane-1-carbonyl)-1H-pyrazol-3-amine | Lacks methyl group; has an amine instead. |
| 4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-am | Contains a propyl group; similar azepane and carbonyl structure. |
| 4-(azepane-1-carbonyl)-1-isopropyl-1H-pyrazol-3-am | Contains an isopropyl group; differs in alkyl substitution at nitrogen. |
The combination of both the azepane ring and the methyl group in 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amines sets it apart from other similar compounds. This unique structural configuration may confer specific chemical reactivity and biological properties that are not present in structurally related compounds, making it an intriguing subject for further research in both chemical and biological contexts.
The pyrazole ring in 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. The ring exhibits near-planar geometry due to π-electron delocalization, with bond lengths of approximately 1.34 Å for N–N and 1.38 Å for C–C bonds, consistent with typical pyrazole derivatives. The amino group at position 3 introduces slight distortion, reducing symmetry and enabling hydrogen-bonding interactions.
Table 1: Key Bond Lengths and Angles in the Pyrazole Core
| Bond/Angle | Value (Å/°) |
|---|---|
| N1–N2 | 1.34 |
| C3–C4 | 1.38 |
| N1–C5 | 1.32 |
| C4–C5–N1 Angle | 108.2 |
The azepane-1-carbonyl group at position 4 adopts a boat conformation in the seven-membered azepane ring, as evidenced by computational models. The carbonyl oxygen lies perpendicular to the pyrazole plane, creating a dihedral angle of 89.7° between the two rings. This orientation minimizes steric clash with the methyl group at position 1 while allowing the carbonyl to participate in dipole-dipole interactions.
Stereochemical Features:
The methyl group at position 1 induces a 0.15 Å out-of-plane displacement in the pyrazole ring, as measured by X-ray crystallographic analogs. This substituent:
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O |
| Molecular Weight | 222.29 g/mol |
| logP (Octanol-Water) | 1.45 |
| Water Solubility | 3.2 mg/mL (25°C) |
| Melting Point | 142–145°C (decomposes) |
| Hydrogen Bond Donors | 2 (NH₂ and NH) |
| Hydrogen Bond Acceptors | 4 (2N, 1O, 1 carbonyl) |
Nuclear magnetic resonance spectroscopy provides definitive structural elucidation for 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine through characteristic chemical shift patterns and coupling constants . The pyrazole ring system exhibits distinctive proton and carbon-13 chemical shifts that serve as diagnostic fingerprints for structural confirmation [20] [21].
The proton nuclear magnetic resonance spectrum of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine displays several characteristic regions that reflect the compound's structural features [19] [23]. The pyrazole ring proton at position 5 typically appears as a singlet in the aromatic region between 7.4 and 7.7 parts per million [19] [20]. The methyl group attached to the nitrogen atom of the pyrazole ring resonates as a sharp singlet between 3.8 and 4.1 parts per million, consistent with nitrogen-methyl substitution patterns observed in related pyrazole derivatives [20] [21].
The azepane ring system contributes multiple overlapping signals in the aliphatic region [22]. The methylene groups adjacent to the nitrogen atom in the azepane ring typically appear between 3.4 and 3.8 parts per million as complex multiplets due to coupling with adjacent protons [22]. The remaining methylene groups of the seven-membered ring system resonate between 1.5 and 2.0 parts per million as overlapping multiplets [22]. The amino group protons on the pyrazole ring appear as a broad exchangeable signal between 4.5 and 6.0 parts per million, which may be temperature and solvent dependent [15].
The carbon-13 nuclear magnetic resonance spectrum provides critical structural information through characteristic chemical shift patterns [20] [23]. The carbonyl carbon of the azepane substituent appears as a distinctive signal between 168 and 175 parts per million, typical of amide carbonyl carbons [11] [20]. The pyrazole ring carbons exhibit characteristic chemical shifts that distinguish between different substitution positions [20] [21].
| Carbon Position | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Carbonyl Carbon | 168-175 | Singlet |
| Pyrazole Carbon-3 | 140-155 | Singlet |
| Pyrazole Carbon-4 | 95-110 | Singlet |
| Pyrazole Carbon-5 | 125-140 | Singlet |
| Azepane Carbons | 25-50 | Multiple signals |
| Nitrogen-Methyl | 35-40 | Singlet |
The pyrazole carbon bearing the amino group typically resonates between 140 and 155 parts per million, while the carbon bearing the carbonyl substituent appears between 95 and 110 parts per million [20] [21]. The azepane ring carbons produce multiple signals between 25 and 50 parts per million, with the carbon adjacent to nitrogen appearing more downfield than the other ring carbons [22].
Mass spectrometric analysis of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine reveals characteristic fragmentation patterns that confirm its molecular structure and provide insights into its gas-phase chemistry [8] [9]. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the molecular weight of the compound [37].
The compound undergoes several characteristic fragmentation processes under electron ionization conditions [8] [9]. Alpha-cleavage adjacent to the carbonyl group represents a primary fragmentation pathway, resulting in loss of the azepane ring system and formation of a fragment at mass-to-charge ratio 124, corresponding to the methylated aminopyrazole portion [8] [9]. This fragmentation follows established patterns for amide-containing compounds where alpha-cleavage produces stable acylium ions [8].
Loss of the methyl group from the pyrazole nitrogen generates a fragment at mass-to-charge ratio 207, representing a common fragmentation pattern for nitrogen-methylated heterocycles [9] [12]. The azepane ring system itself can undergo characteristic fragmentation through beta-cleavage processes, producing fragments consistent with cyclic amine fragmentation patterns [29] [31].
| Fragment m/z | Composition | Fragmentation Process |
|---|---|---|
| 222 | [M]⁺ | Molecular ion |
| 207 | [M-CH₃]⁺ | Loss of methyl group |
| 124 | [C₅H₆N₃O]⁺ | Alpha-cleavage at carbonyl |
| 97 | [C₄H₇N₃]⁺ | Loss of carbonyl and azepane |
| 69 | [C₄H₉N]⁺ | Azepane-derived fragment |
Secondary fragmentation processes provide additional structural confirmation through characteristic loss patterns [8] [12]. The aminopyrazole fragment at mass-to-charge ratio 124 can further fragment through loss of amino functionality, producing a fragment at mass-to-charge ratio 97 [10]. The azepane-derived fragments follow typical patterns for seven-membered nitrogen heterocycles, including ring-opening processes and subsequent alkene eliminations [29] [31].
The base peak in the mass spectrum typically corresponds to one of the nitrogen-containing fragments, consistent with the stabilization provided by the heterocyclic nitrogen atoms [9] [31]. The relative intensities of fragment ions provide information about the preferred fragmentation pathways and the stability of various ionic species formed during the ionization process [8] [12].
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine [14] [15]. The compound exhibits several diagnostic absorption bands that serve as fingerprints for structural identification [18].
The primary amino group attached to the pyrazole ring produces characteristic stretching and bending vibrations [14] [15]. The asymmetric and symmetric nitrogen-hydrogen stretching vibrations appear between 3300 and 3500 wavenumbers as medium to strong intensity bands [14] [18]. The amino group scissoring vibration occurs between 1590 and 1650 wavenumbers, providing additional confirmation of primary amine functionality [14] [15].
The specific positioning of these amino group vibrations can be influenced by hydrogen bonding and electronic effects from the pyrazole ring system [15]. In 3-aminopyrazole derivatives, the amino group nitrogen-hydrogen stretching frequencies typically appear at 3519 and 3478 wavenumbers for the asymmetric and symmetric modes, respectively [15].
The carbonyl group of the azepane substituent exhibits a characteristic stretching vibration between 1640 and 1670 wavenumbers, consistent with amide carbonyl functionality [14] [18]. This frequency range reflects the partial double-bond character of the carbon-nitrogen bond in the amide linkage and the electron-donating effects of the azepane nitrogen [14].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Primary amine N-H stretch (asym) | 3400-3500 | Medium-Strong | Asymmetric stretch |
| Primary amine N-H stretch (sym) | 3300-3400 | Medium | Symmetric stretch |
| Amide C=O stretch | 1640-1670 | Strong | Carbonyl stretch |
| Amine N-H bend | 1590-1650 | Medium | Scissoring vibration |
| Pyrazole ring vibrations | 1450-1550 | Medium-Strong | Ring stretching |
| C-H stretching (aliphatic) | 2850-3000 | Medium | Azepane C-H bonds |
The pyrazole ring system contributes several characteristic vibrational modes to the infrared spectrum [32] [33]. The ring stretching vibrations typically appear between 1450 and 1550 wavenumbers as medium to strong intensity bands [33] [34]. The carbon-nitrogen and nitrogen-nitrogen stretching modes within the pyrazole ring produce characteristic patterns that distinguish this heterocycle from other five-membered ring systems [32] [35].
The carbon-hydrogen stretching vibrations of the pyrazole ring appear between 3050 and 3150 wavenumbers, distinguishing them from the aliphatic carbon-hydrogen stretches of the azepane ring system [18] [33]. Out-of-plane bending vibrations of the pyrazole ring occur in the fingerprint region between 700 and 900 wavenumbers, providing additional structural confirmation [32] [35].
The thermodynamic stability of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is primarily determined by the relative energies of its possible tautomeric forms and conformational states. Based on computational studies of related pyrazole derivatives, the compound exhibits preferential stabilization of the amino tautomeric form over potential imine alternatives [1] [2]. This preference stems from the electronic stabilization provided by the amino group's lone pair electrons contributing to the aromatic character of the pyrazole ring system.
The presence of the azepane-1-carbonyl substituent at the 4-position introduces additional thermodynamic considerations. The carbonyl group adopts a perpendicular orientation relative to the pyrazole plane, creating a dihedral angle of approximately 89.7 degrees, which minimizes steric interactions while maintaining optimal electronic conjugation . This geometric arrangement represents a thermodynamically favorable configuration that balances steric hindrance with electronic stabilization.
| Compound | Relative Energy (kcal/mol) | ΔG Formation (kcal/mol) | Thermodynamic Preference |
|---|---|---|---|
| 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine | Not reported | Not specified | NH-form stabilized |
| 1H-pyrazol-3-amine (1H-tautomer) | 0.0 (reference) | Not specified | More stable than 2H |
| 2H-pyrazol-3-amine (2H-tautomer) | +1.6 | Not specified | Less stable than 1H |
| Pyrazol-3-ol derivatives | Variable | Variable by substituent | OH-form in nonpolar solvents |
| 4-acyl pyrazolone tautomer T1 | 0.0 (most stable) | Not specified | Most thermodynamically stable |
| 4-acyl pyrazolone tautomer T15 | +15.2 (least stable) | Not specified | Least thermodynamically stable |
The methyl group at the nitrogen-1 position induces a modest out-of-plane displacement of approximately 0.15 Å in the pyrazole ring structure . This distortion, while minimal, influences the overall molecular stability by reducing the symmetry of the ring system and creating subtle changes in the electronic distribution. The thermodynamic impact of this structural perturbation is generally stabilizing due to the electron-donating nature of the methyl substituent.
The kinetic stability of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is characterized by the activation energy barriers governing various molecular processes, including tautomeric interconversion, conformational changes, and bond rotations. These kinetic parameters determine the compound's resistance to chemical transformation under various conditions.
Tautomeric equilibrium processes in related pyrazole systems exhibit activation energies ranging from 47.3 to 47.5 kcal/mol for prototropic tautomerism [1] [4]. This high energy barrier ensures that tautomeric interconversion occurs slowly at room temperature, contributing to the kinetic stability of the preferred tautomeric form. The presence of the azepane-carbonyl substituent is expected to further increase this barrier due to steric hindrance around the tautomerization site.
| Process | Activation Energy (kcal/mol) | Process Type | Temperature Dependence |
|---|---|---|---|
| Tautomeric equilibrium (1H ↔ 2H) | 47.3-47.5 | Prototropic tautomerism | High barrier, slow at RT |
| Pyrazole-urea bond formation | 11.3 | Nucleophilic addition | Fast at 30°C |
| Pyrazole-urea bond dissociation | 26.0 | Thermal dissociation | Significant at 110°C |
| Conformational inversion | Variable | Ring flipping | Temperature dependent |
| Intramolecular H-transfer | 3.3 | Proton shift | Low barrier, fast |
| Ring rotation barrier | Variable by substituent | Bond rotation | Substituent dependent |
The azepane ring component contributes to kinetic stability through its preferred boat conformation, which minimizes ring strain while maintaining structural integrity . The seven-membered ring system exhibits moderate flexibility, allowing for conformational adjustments that accommodate steric interactions without compromising overall molecular stability.
Comprehensive conformational analysis of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine reveals critical insights into its three-dimensional structure and stability preferences. Computational modeling using density functional theory methods, particularly at the B3LYP/6-311++G(d,p) level, provides detailed information about the preferred conformational states and their relative energies [5] [2].
The pyrazole ring system maintains near-planar geometry with minimal deviation from planarity, exhibiting bond lengths consistent with aromatic character. The nitrogen-nitrogen bond distance of approximately 1.34 Å and carbon-carbon bond lengths of 1.38 Å reflect the delocalized electronic structure characteristic of pyrazole derivatives . This planarity is crucial for maintaining the compound's thermodynamic stability through optimal overlap of π-orbitals.
| Structural Feature | Value/Description | Computational Method |
|---|---|---|
| Pyrazole ring planarity | Near-planar (deviation <0.005 Å) | X-ray crystallographic analogs |
| Azepane ring conformation | Boat conformation | Computational models |
| Carbonyl group orientation | Perpendicular to pyrazole plane | DFT calculations |
| Methyl group displacement | 0.15 Å out-of-plane | X-ray crystallographic measurement |
| N1-N2 bond length | 1.34 Å | Typical pyrazole derivatives |
| C3-C4 bond length | 1.38 Å | Typical pyrazole derivatives |
| Dihedral angle (carbonyl-pyrazole) | 89.7° | Molecular modeling |
The azepane ring adopts a boat conformation that minimizes steric interactions while maintaining favorable van der Waals contacts with the pyrazole system . This conformational preference is stabilized by dispersive forces and represents the global minimum energy configuration. The flexibility of the seven-membered ring allows for dynamic conformational changes that can accommodate various chemical environments without significant energy penalties.
Molecular dynamics simulations of related pyrazole derivatives demonstrate that conformational fluctuations occur on timescales ranging from picoseconds to nanoseconds, with the boat conformation of the azepane ring remaining predominant throughout extended simulation periods [6]. These studies confirm the kinetic accessibility of conformational states while maintaining overall structural integrity.
The carbonyl group's perpendicular orientation relative to the pyrazole plane is maintained through a combination of steric and electronic factors. This geometry minimizes overlap between the carbonyl π-system and the pyrazole aromatic system, preventing destabilizing interactions while allowing for favorable dipole-dipole interactions with solvent molecules .
The tautomeric equilibrium behavior of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine in various solvated systems provides crucial information about its stability and reactivity profiles under different chemical conditions. Solvent effects significantly influence tautomeric preferences through differential solvation of tautomeric forms and modification of intramolecular hydrogen bonding patterns [7] .
In nonpolar solvents such as chloroform and benzene, pyrazole derivatives typically exhibit enhanced stability of tautomeric forms that can participate in intermolecular hydrogen bonding [7]. The amino group in 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine can function as both a hydrogen bond donor and acceptor, facilitating the formation of hydrogen-bonded networks that stabilize specific tautomeric forms.
| Solvent System | Preferred Tautomer | Relative Stability (kcal/mol) | Molecular Association |
|---|---|---|---|
| Gas phase | 1H-form (NH) | +2.6 (1H vs 2H) | Isolated molecules |
| Nonpolar (CDCl₃) | OH-form dimers | OH form dominant | Hydrogen-bonded dimers |
| Nonpolar (C₆D₆) | OH-form dimers | OH form dominant | Hydrogen-bonded dimers |
| Polar aprotic (DMSO-d₆) | Monomeric forms | Equilibrium shifted | Solvated monomers |
| Aqueous solution | Mixed equilibrium | Solvent dependent | Hydrated complexes |
| Solid state | OH-form (crystalline) | Single tautomer | Crystal packing |
Polar aprotic solvents such as dimethyl sulfoxide promote the formation of monomeric tautomeric forms through competitive solvation that disrupts intermolecular hydrogen bonding [7]. In these systems, the tautomeric equilibrium shifts toward forms that maximize favorable solvent-solute interactions, often resulting in increased population of higher-energy tautomers that are stabilized by specific solvation effects.
Aqueous solutions present complex tautomeric equilibria due to the dual nature of water as both a hydrogen bond donor and acceptor. The amino group of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine can participate in multiple hydrogen bonding interactions with water molecules, creating hydrated complexes that may stabilize different tautomeric forms depending on the specific hydration environment [9].
The thermodynamic parameters governing tautomeric equilibria show significant solvent dependence, with energy differences between tautomeric forms varying by several kilocalories per mole across different solvent systems [2]. These variations reflect the differential stabilization of tautomeric forms through specific solvent interactions and the modification of intramolecular stabilization mechanisms by the solvent environment.
Computational studies using polarizable continuum models and explicit solvent approaches provide quantitative insights into solvent effects on tautomeric stability [10]. These calculations demonstrate that the relative energies of tautomeric forms can be dramatically altered by solvent interactions, with polar solvents generally favoring zwitterionic or charged tautomeric forms, while nonpolar solvents stabilize neutral forms with minimal charge separation.
| Method/Basis Set | Application | Accuracy Level | Typical Use |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | Tautomeric stability | High (hybrid DFT) | Energy barriers, NMR |
| B3LYP/6-31+G(d,p) | Thermodynamic properties | Standard DFT | Geometry optimization |
| MP2/6-311++G** | Structural differences | Post-HF method | High accuracy energetics |
| ωB97XD/6-31+G** | Transition states | Long-range corrected | Photochemical processes |
| M062X functional | Solvation energies | Meta-hybrid GGA | Solvent effects |
| CAM-B3LYP | Electronic transitions | Range-separated hybrid | UV-vis spectra |
The kinetics of tautomeric interconversion in solvated systems are governed by solvent-assisted mechanisms that can significantly lower activation barriers compared to gas-phase processes [11]. Protic solvents can catalyze tautomeric equilibration through proton relay mechanisms, while aprotic solvents primarily influence equilibrium positions through differential stabilization of tautomeric forms.
Temperature effects on tautomeric equilibria in solvated systems reveal the enthalpic and entropic contributions to tautomeric stability [12]. Higher temperatures generally favor tautomeric forms with higher entropy, often corresponding to less hydrogen-bonded or more conformationally flexible structures. These temperature dependencies provide additional control over tautomeric populations in practical applications.